![molecular formula C23H22N4S B1224673 2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole is a member of pyridines and a member of piperazines.
Applications De Recherche Scientifique
1. Route Selection and Process Development for Antidepressant and Anxiolytic Drug
The compound has been involved in the development and optimization of manufacturing routes for drugs targeting depression and anxiety. Specifically, 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, closely related to the queried compound, was identified as a potential drug for these conditions. The focus was on managing genotoxic impurities and applying Quality by Design principles for the control strategy of these impurities during the manufacturing process (Cimarosti et al., 2011).
2. Antimicrobial Applications
Derivatives of the compound have been synthesized and evaluated for antimicrobial properties. For instance, 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles demonstrated significant antibacterial and antifungal activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and various fungi (Ram et al., 2016).
3. Neurokinin-1 (NK1) Receptor Ligands
Modifications of the compound resulted in ligands for the NK1 receptor with affinities in the nanomolar range. These ligands, particularly the 4-methyl-1-piperazinyl derivative, showed promise as NK1 antagonists, blocking specific induced proliferation and migration of microvascular endothelial cells. This suggests potential applications in conditions where NK1 receptor activity is implicated (Giuliani et al., 2011).
4. Serotonin Receptor Antagonists with 5-HT Reuptake Inhibitory Activity
Derivatives of the compound have been discovered with high affinities for the 5-HT(1A/1B/1D) receptors, coupled with potent 5-HT reuptake inhibitory activity. This indicates potential therapeutic applications in psychiatric conditions where serotonin modulation is beneficial (Serafinowska et al., 2008).
Propriétés
Formule moléculaire |
C23H22N4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C23H22N4S/c1-17-15-22(19-9-5-6-10-20(19)24-17)26-11-13-27(14-12-26)23-25-21(16-28-23)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |
Clé InChI |
HTZQTFJZCQZKBO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
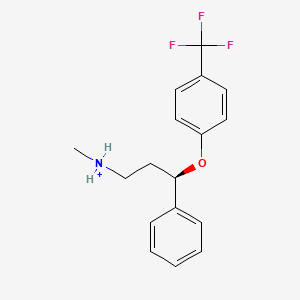
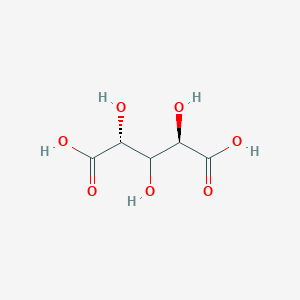
![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)
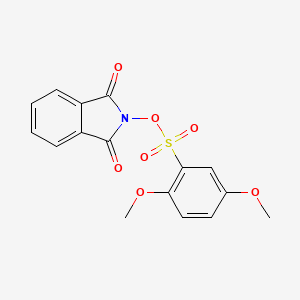
![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)
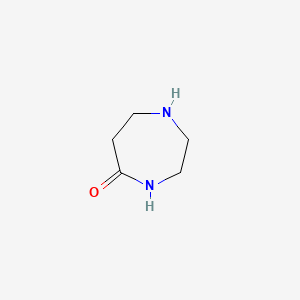
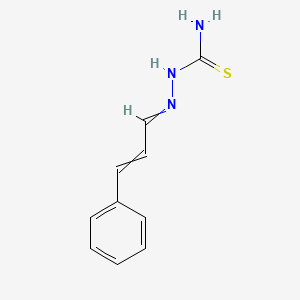
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)